Cyclohexane,[3-(ethoxymethoxy)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane,[3-(ethoxymethoxy)propyl]- is an organic compound with the molecular formula C12H24O2 It is a derivative of cyclohexane, where a 3-(ethoxymethoxy)propyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane,[3-(ethoxymethoxy)propyl]- typically involves the reaction of cyclohexane with 3-(ethoxymethoxy)propyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane,[3-(ethoxymethoxy)propyl]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity Cyclohexane,[3-(ethoxymethoxy)propyl]- on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane,[3-(ethoxymethoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alkanes or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or sulfonates to form new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Alkanes, alcohols.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane,[3-(ethoxymethoxy)propyl]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and pharmaceuticals. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of Cyclohexane,[3-(ethoxymethoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. The exact mechanism may vary based on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane,[3-(methoxymethoxy)propyl]-
- Cyclohexane,[3-(propoxymethoxy)propyl]-
- Cyclohexane,[3-(butoxymethoxy)propyl]-
Uniqueness
Cyclohexane,[3-(ethoxymethoxy)propyl]- is unique due to the presence of the ethoxymethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, allowing for unique applications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C12H24O2 |
---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-(ethoxymethoxy)propylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-2-13-11-14-10-6-9-12-7-4-3-5-8-12/h12H,2-11H2,1H3 |
InChI Key |
HJAAVYCAOMHIBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.